molecular formula C13H18ClNO3 B1454035 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide CAS No. 1154010-46-4

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide

Cat. No. B1454035
M. Wt: 271.74 g/mol
InChI Key: FPWVMSYDJHLVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide, also known as 2-chloro-N-isopropyl-2,5-dimethoxyphenethylamine, is an organic compound that has been studied for its potential applications in the medical and scientific fields. Its structure consists of a cyclohexane ring containing two nitrogen atoms and a chlorine atom, with two methyl groups and a phenyl group attached. It is a colorless solid that is insoluble in water, but soluble in organic solvents.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Research on compounds with similar structural modifications, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated applications in herbicidal activity. The study focused on the synthesis of the compound and its effectiveness as a herbicide, indicating the potential agricultural applications of such chemicals (Liu et al., 2008).

Solubility and Modeling Studies

Another relevant area of research involves the solubility of structurally related compounds in various solvent mixtures. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures was studied to understand its dissolution properties. Such studies are crucial for pharmaceutical formulation and environmental science, as they help predict the behavior of compounds under various conditions (Gladys Kate Pascual et al., 2017).

Chronobiotic Activity and Pharmacology

Research on compounds like N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide has explored their chronobiotic properties, including effects on melatonin receptors and potential applications in regulating circadian rhythms. Such studies highlight the importance of these compounds in medical research, particularly in understanding and treating sleep disorders and other circadian rhythm-related conditions (J. Epperson et al., 2004).

Antimicrobial Properties

Compounds with halogen and thiocyanato amide groups, including those with acetylphenyl fragments, have been investigated for their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (V. Baranovskyi et al., 2018).

Nonlinear Optical Properties

The synthesis and study of N-(2-chlorophenyl)-(1-propanamide) for its electro-optic and nonlinear optical (NLO) properties have been reported. Investigations into the optical properties of such compounds are significant for the development of new materials for photonics and optoelectronics (S. Prabhu et al., 2000).

properties

IUPAC Name

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-8(14)13(16)15-9(2)11-7-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWVMSYDJHLVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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